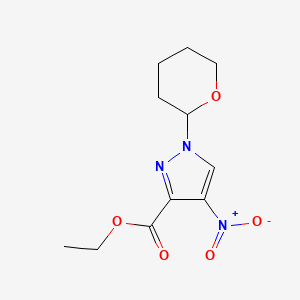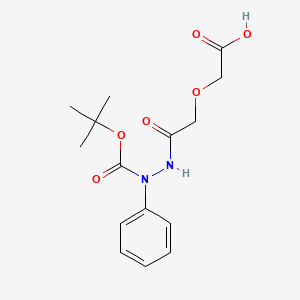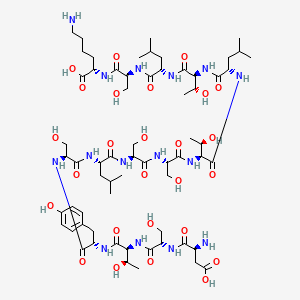
Ethyl 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group, a tetrahydropyran ring, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a cyclization reaction involving a suitable diol and an acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Oxidation: The tetrahydropyran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of Ethyl 4-Amino-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate.
Substitution: Formation of amides or other esters depending on the nucleophile used.
Oxidation: Formation of lactones or other oxygen-containing derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring and tetrahydropyran moiety contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparación Con Compuestos Similares
Ethyl 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 4-Nitro-1-(tetrahydro-2H-furan-2-yl)pyrazole-3-carboxylate: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
Ethyl 4-Nitro-1-(tetrahydro-2H-thiopyran-2-yl)pyrazole-3-carboxylate: Similar structure but with a tetrahydrothiopyran ring instead of a tetrahydropyran ring.
The uniqueness of Ethyl 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 4-nitro-1-(oxan-2-yl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-2-18-11(15)10-8(14(16)17)7-13(12-10)9-5-3-4-6-19-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGINKSHAZYWNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)




![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)

![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)
